

A Comparative Purity Analysis of Commercially Available Ethyl (E)-oct-2-enoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl (E)-oct-2-enoate**

Cat. No.: **B3029647**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the purity of commercially available **Ethyl (E)-oct-2-enoate**, a valuable intermediate in organic synthesis and a component in flavor and fragrance applications.^{[1][2]} The purity of this compound is critical for ensuring reproducibility in research and maintaining quality in final products. This document outlines common analytical techniques for purity assessment, presents typical purity data from commercial suppliers, and provides standardized experimental protocols for verification.

Commercial Supplier Purity Comparison

The purity of **Ethyl (E)-oct-2-enoate** can vary between suppliers. The following table summarizes publicly available purity data for this compound from various chemical suppliers. It is important to note that this information is based on supplier specifications and may not represent batch-to-batch variability. Independent verification is always recommended.

Supplier/Source	Stated Purity	Analytical Method
CymitQuimica	>96.0%	GC
CymitQuimica	98%+	Not Specified
Sigma-Aldrich (now MilliporeSigma)	≥98%, FG	Not Specified

Note: Data is compiled from publicly available information on supplier websites.[\[1\]](#)[\[3\]](#) "GC" refers to Gas Chromatography. "FG" indicates Food Grade.

Key Analytical Techniques for Purity Determination

The primary methods for assessing the purity of **Ethyl (E)-oct-2-enoate** include Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Gas Chromatography (GC): This is the most common technique for determining the purity of volatile compounds like **Ethyl (E)-oct-2-enoate**. It separates the target compound from volatile impurities, allowing for quantification of the main component and detection of related substances. The peak area percentage in the chromatogram is used to calculate the purity.
- Mass Spectrometry (MS): When coupled with GC, MS provides structural information about the separated components by analyzing their mass-to-charge ratio. This is crucial for identifying potential impurities. The NIST WebBook provides mass spectral data for **Ethyl (E)-oct-2-enoate**, which can be used as a reference.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for confirming the structure of the main component and identifying impurities. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule. While not typically used for routine purity quantification unless a quantitative standard is used (qNMR), it is invaluable for structural elucidation and identifying non-volatile impurities.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups (e.g., ester, alkene) in the molecule.

Experimental Protocols

Below are generalized experimental protocols for the key analytical techniques used in the purity analysis of **Ethyl (E)-oct-2-enoate**.

1. Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
 - Objective: To quantify the purity of **Ethyl (E)-oct-2-enoate** and detect volatile impurities.

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a nonpolar column like a DB-5ms or HP-5ms).[5]
- Sample Preparation:
 - Accurately weigh approximately 50 mg of the **Ethyl (E)-oct-2-enoate** sample.
 - Dissolve the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
- GC-FID Conditions (Example):
 - Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness nonpolar capillary column.
 - Inlet Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
 - Injection Volume: 1 μ L
 - Split Ratio: 50:1
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

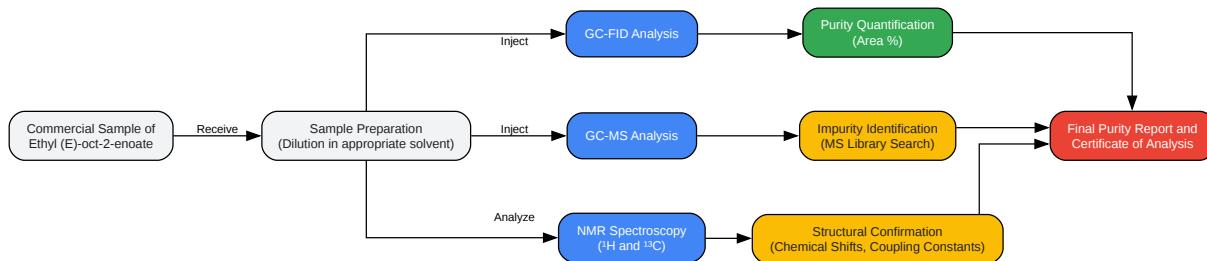
- Objective: To identify the chemical structure of impurities detected by GC.

- Instrumentation: A GC-MS system with a similar column as used for GC-FID analysis.
- Sample Preparation: Same as for GC-FID.
- GC-MS Conditions (Example):
 - GC conditions can be similar to the GC-FID method.
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
- Data Analysis: The mass spectrum of each impurity peak is compared with a reference library (e.g., NIST) to propose a chemical structure.

3. Structural Confirmation by ^1H NMR Spectroscopy

- Objective: To confirm the chemical structure of **Ethyl (E)-oct-2-enoate** and identify potential isomers or structural impurities.
- Instrumentation: A ^1H NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3).
 - Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
- Data Acquisition: Acquire the ^1H NMR spectrum according to standard instrument procedures.

- Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected spectrum for **Ethyl (E)-oct-2-enoate**. The trans-configuration of the double bond is typically confirmed by a coupling constant (J-value) of approximately 15-18 Hz between the vinylic protons.


Potential Impurities

The most common impurities in commercially available **Ethyl (E)-oct-2-enoate** may include:

- (Z)-isomer (Ethyl (Z)-oct-2-enoate): The geometric isomer is a common process-related impurity.[6]
- Starting Materials: Residual amounts of octenoic acid, ethanol, or catalysts used in the esterification process.
- By-products: Products from side reactions, such as polymers or other esters.
- Solvents: Residual solvents from the synthesis and purification process.

Visualized Workflow for Purity Analysis

The following diagram illustrates the logical workflow for a comprehensive purity analysis of a commercial sample of **Ethyl (E)-oct-2-enoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 7367-82-0: Ethyl (E)-2-octenoate | CymitQuimica [cymitquimica.com]
- 2. ethyl 2-octenoate, 2351-90-8 [thegoodsentscompany.com]
- 3. Ethyl 2-octenoate, (2E)- | C10H18O2 | CID 5364399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl (E)-2-octenoate [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl (E)-2-octenoate [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Purity Analysis of Commercially Available Ethyl (E)-oct-2-enoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029647#purity-analysis-of-commercially-available-ethyl-e-oct-2-enoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com